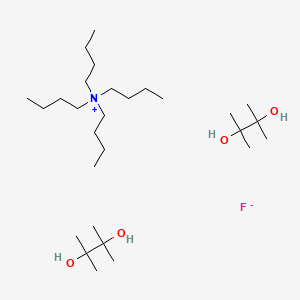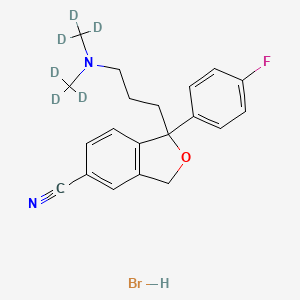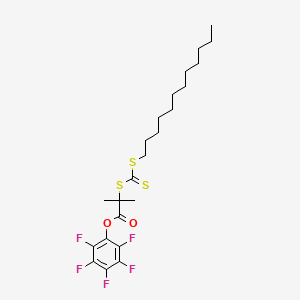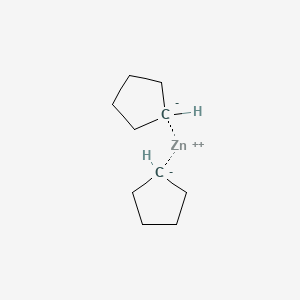
Cortisone-d8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cortisone-d8 is a deuterium-labeled form of cortisone, a glucocorticoid hormone. It is an oxidized metabolite of cortisol, which is a glucocorticoid hormone involved in the regulation of metabolism, immune response, and stress. This compound is used primarily in scientific research as a stable isotope-labeled compound for tracing and quantification purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of cortisone-d8 involves the incorporation of deuterium atoms into the cortisone molecule. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated solvents. The reaction conditions typically involve the use of a catalyst such as palladium on carbon and a deuterium source. The reaction is carried out under controlled temperature and pressure to ensure the selective incorporation of deuterium atoms.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterium gas and advanced catalytic systems to achieve high yields and purity. The production is carried out in specialized facilities equipped with the necessary safety and quality control measures to ensure the consistency and reliability of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Cortisone-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form cortisone acetate-d8.
Reduction: It can be reduced to form hydrothis compound.
Substitution: Deuterium atoms in this compound can be substituted with other isotopes or functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride are commonly used reducing agents.
Substitution: Various reagents can be used depending on the desired substitution, such as halogenating agents for halogen substitution.
Major Products Formed
Oxidation: Cortisone acetate-d8
Reduction: Hydrothis compound
Substitution: Various substituted this compound derivatives
Applications De Recherche Scientifique
Cortisone-d8 is widely used in scientific research for various applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of cortisone metabolism.
Biology: Employed in studies involving the regulation of immune response and inflammation.
Medicine: Used in pharmacokinetic studies to evaluate the distribution, metabolism, and excretion of cortisone and its derivatives.
Industry: Utilized in the development of new drugs and therapeutic agents targeting glucocorticoid receptors.
Mécanisme D'action
Cortisone-d8 exerts its effects by binding to the glucocorticoid receptor, a type of nuclear receptor. Upon binding, the receptor-ligand complex translocates to the nucleus, where it interacts with specific DNA sequences to regulate the transcription of target genes. This leads to the modulation of various physiological processes, including immune response, inflammation, and metabolism. The incorporation of deuterium atoms does not significantly alter the mechanism of action but allows for precise tracking and quantification in research studies.
Comparaison Avec Des Composés Similaires
Cortisone-d8 is compared with other similar compounds, such as:
Cortisol-d4: Another deuterium-labeled glucocorticoid used in similar research applications.
Hydrothis compound: A deuterium-labeled form of hydrocortisone, used for studying the metabolism and pharmacokinetics of hydrocortisone.
Prednisolone-d8: A deuterium-labeled form of prednisolone, used in research involving glucocorticoid receptor interactions and anti-inflammatory effects.
Uniqueness
This compound is unique due to its specific labeling with deuterium, which provides enhanced stability and allows for precise quantification in various analytical techniques. Its use in research provides valuable insights into the metabolism and pharmacokinetics of cortisone and related compounds, contributing to the development of new therapeutic agents and treatments.
Propriétés
Formule moléculaire |
C21H28O5 |
|---|---|
Poids moléculaire |
368.5 g/mol |
Nom IUPAC |
(8S,9S,10R,13S,14S,17R)-2,2,4,6,6,9,12,12-octadeuterio-17-hydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-1,7,8,14,15,16-hexahydrocyclopenta[a]phenanthrene-3,11-dione |
InChI |
InChI=1S/C21H28O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h9,14-15,18,22,26H,3-8,10-11H2,1-2H3/t14-,15-,18+,19-,20-,21-/m0/s1/i3D2,5D2,9D,10D2,18D |
Clé InChI |
MFYSYFVPBJMHGN-BMUVRMCQSA-N |
SMILES isomérique |
[2H]C1=C2[C@](CC(C1=O)([2H])[2H])([C@@]3([C@@H](CC2([2H])[2H])[C@@H]4CC[C@@]([C@]4(C(C3=O)([2H])[2H])C)(C(=O)CO)O)[2H])C |
SMILES canonique |
CC12CCC(=O)C=C1CCC3C2C(=O)CC4(C3CCC4(C(=O)CO)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![N'-[(1E)-1-(4-bromophenyl)ethylidene]pyrazine-2-carbohydrazide](/img/structure/B12054933.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-({5-[(4-methoxyphenoxy)methyl]-4-phenyl-4H-1,2,4-triazol-3-yl}sulfanyl)ethanone](/img/structure/B12054940.png)


![6-imino-2-oxo-7-(2-phenylethyl)-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B12054972.png)




